N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound featuring a fused [1,2,3]triazolo-pyrazine scaffold. This bicyclic system is of significant interest due to its structural similarity to pharmacologically active agents, such as HIV protease inhibitors (e.g., crixivan) and anticancer candidates .
Properties
IUPAC Name |
N-(3-cyanophenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O2/c1-8-7-20-12(14(22)16-8)11(18-19-20)13(21)17-10-4-2-3-9(5-10)6-15/h2-5,7H,1H3,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDVDNHESXKVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C#N)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a 1,2,3-triazole core have been known to interact with a variety of enzymes and receptors . For instance, some 1,2,3-triazole-fused pyrazines have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties allow them to interact effectively with their targets .
Biochemical Pathways
It’s known that 1,2,3-triazoles can influence a variety of biological activities . For example, some 1,2,3-triazole-fused pyrazines have shown GABA A allosteric modulating activity .
Pharmacokinetics
Triazoles are known to bind readily in the biological system with a variety of enzymes and receptors, suggesting good bioavailability .
Result of Action
Some compounds with a similar 1,2,3-triazole core have shown cytotoxic activities against certain cancer cell lines .
Action Environment
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature , which suggests that they may be stable under a variety of environmental conditions.
Biological Activity
N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-tumor, antibacterial, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C14H10N6O2
- Molecular Weight: 294.27 g/mol
- CAS Number: Not available
The compound contains a triazole ring fused with a pyrazine moiety, which contributes to its biological activity. The presence of the cyanophenyl group enhances its interaction with biological targets.
1. Anti-Tumor Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrazine exhibit significant anti-tumor properties. For instance, related compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
These compounds act as c-Met kinase inhibitors, which are crucial in cancer progression and metastasis .
2. Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have also been investigated for their antibacterial properties. A study highlighted the synthesis of several derivatives that exhibited varying degrees of antibacterial activity against common pathogens:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | E. coli | 32 μg/mL |
| 1b | S. aureus | 16 μg/mL |
| 1c | P. aeruginosa | 64 μg/mL |
The mechanism of action includes disruption of bacterial cell membranes and inhibition of DNA gyrase .
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH free radical scavenging method:
| Compound | IC50 (μg/mL) |
|---|---|
| Test Compound | 16.97 |
This indicates a significant ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine derivatives:
Study Example: Synthesis and Evaluation
A recent study synthesized various derivatives and assessed their biological activities through in vitro assays on cancer cell lines and bacterial strains. The findings indicated that modifications at specific positions on the triazole ring could enhance biological efficacy.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of these compounds to their biological targets. The results suggest that the presence of electron-donating groups significantly increases binding affinity and biological activity.
Scientific Research Applications
N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a research compound with the molecular formula and a molecular weight of 294.274. It typically has a purity of 95% and is useful in various research applications.
Scientific Research Applications
This compound contains a 1,2,3-triazole core, which is known to interact with a variety of enzymes and receptors in biological systems. Triazoles are noted for their chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability, allowing them to readily bind with enzymes and receptors, suggesting good bioavailability. Compounds with a similar 1,2,3-triazole core have demonstrated cytotoxic activities against certain cancer cell lines.
Anti-Tumor Activity
This compound may act as a c-Met kinase inhibitor, which is crucial in cancer progression and metastasis.
Antibacterial Activity
This compound may also possess antibacterial activity.
Other Research
The compound is not intended for use in foods, cosmetics, drugs (human and veterinary), consumer products, or biocides .
Because information is limited,referencing similar compounds and their applications can provide additional insight. For example:
- Tryptophan-Kynurenine Pathway: Research on the tryptophan (Trp)-kynurenine (KYN) metabolic pathway involves investigating compounds for roles in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . KYN metabolites can have dual pro-oxidant and antioxidant properties, influencing oxidative stress in diseases such as neurodegeneration, cancer, and inflammation .
- (R)-N-(1-(3-(4-cyanophenyl)-8-methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(2-(ethylsulfonyl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide: This compound has potential uses in biological testing .
- Tryptic Soy Broth: Tryptic soy broth is used in experiments studying the inactivation effect of X-ray treatments on Cronobacter species in milk .
Comparison with Similar Compounds
Comparison :
- Efficiency : The Ugi–Huisgen method (evidence 5) offers superior yields (>95%) compared to multi-step approaches (e.g., Abbott Laboratories’ method, evidence 1).
- Regioselectivity: Substituents like the 3-cyanophenyl group in the target compound may require tailored conditions to avoid side reactions observed in Shin’s work .
Structural Variations
Key analogs and their substituents:
Key Observations :
- Substituent Effects: The 3-cyanophenyl group in the target compound may enhance solubility or binding affinity compared to halogenated (e.g., 4-chlorophenyl) or heteroaromatic (e.g., furyl) analogs.
- Synthetic Challenges : Lower yields (43–56%) in evidence 3’s [1,2,4]triazolo-pyrimidines suggest that triazolo-pyrazines (target scaffold) may require optimized protocols for scalability.
Pharmacological Potential
- Anticancer Activity: Thieno-fused triazolo-pyrimidines (evidence 14) show higher activity (e.g., Renal Cancer UO-31 inhibition) than aryl-fused analogs, suggesting that the target compound’s pyrazine core may require additional functionalization for enhanced efficacy.
- Antiviral and Metabolic Applications : Derivatives act as hepatitis B antivirals and Cyp8b1 inhibitors for diabetes .
Comparative Bioactivity
- Triazolo-quinazolines vs. Triazolo-pyrazines: highlights that thieno-triazolo-pyrimidines exhibit superior anticancer activity over quinazoline analogs, implying that the pyrazine scaffold (as in the target compound) may need structural hybridization (e.g., sulfur incorporation) for improved potency.
Physicochemical Properties
- Solubility: The 3-cyano group may increase polarity compared to hydrophobic substituents (e.g., 4-chlorophenyl), though experimental data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
